Benzoxazolinate

Übersicht

Beschreibung

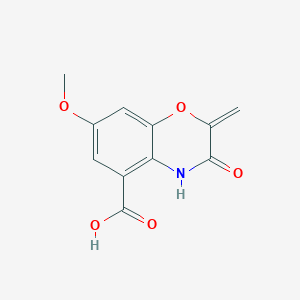

3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid is a chemical compound with the molecular formula C11H9NO5.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-methoxy-2-methylene-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced benzoxazine compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that benzoxazolinate derivatives exhibit significant antimicrobial properties. For example, a large group of non-proteinogenic amino acids based on a 3-(2-benzoxazol-5-yl)alanine skeleton has been evaluated for their antibacterial and antifungal activities. The findings indicate:

- Antibacterial Effects : Certain this compound derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis while exhibiting moderate antibacterial potential against Gram-negative strains like Escherichia coli .

- Antifungal Properties : Nearly half of the studied compounds displayed antifungal activity against pathogens like Candida albicans, suggesting their potential as alternative treatments for fungal infections .

| Compound Type | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine Derivatives | Moderate (Gram-positive) | Significant (e.g., C. albicans) |

| Synthetic Benzoxazole Derivatives | Variable | Wide spectrum |

Anticancer Potential

This compound's cytotoxic effects have been extensively studied in various cancer cell lines. Research indicates that several derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for anticancer therapies:

- Cell Lines Tested : Compounds have been tested against breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancer cells.

- Selectivity : Some compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, indicating their potential for therapeutic use .

Genome Mining for Drug Discovery

A recent study conducted at the Max Planck Institute highlights the biosynthetic pathways involved in the production of this compound-containing natural products. Researchers utilized genome mining techniques to uncover biosynthetic gene clusters responsible for the formation of these compounds, paving the way for new drug discovery approaches:

- Key Findings : The study identified a putative acyl AMP-ligase enzyme responsible for the cyclization step of this compound synthesis, which is crucial for its bioactivity .

- Ecological Significance : The wide distribution of this compound biosynthetic pathways across diverse bacterial taxa suggests an essential ecological role and potential applications in biocontrol and antibiotic development .

Development of Antibacterial Libraries

Another notable research effort focused on synthesizing new benzoxazolinone-based derivatives and evaluating their antibacterial efficacy:

- Methodology : The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various synthesized compounds against multiple bacterial strains.

- Results : Some derivatives exhibited strong antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella Enteritidis) pathogens, indicating their potential as new antibacterial agents .

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside

- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-benzoxazine

Uniqueness

3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Biologische Aktivität

Benzoxazolinate, a rare bis-heterocyclic compound, has garnered attention due to its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, biosynthetic pathways, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its ability to interact with various biological targets, including proteins and DNA. This interaction is crucial for its bioactivity, particularly in natural products such as C-1027, which exhibits remarkable antitumor properties. The compound's structure stabilizes the enediyne chromophore, enabling it to intercalate with DNA and induce cleavage, a mechanism that underpins its cytotoxic effects against cancer cells .

- DNA Intercalation : this compound's ability to intercalate into DNA allows it to position the enediyne core within the minor groove, leading to DNA strand cleavage. This mechanism is pivotal in its anticancer activity .

- Protein Interaction : The compound also binds non-covalently to proteins such as CagA apoprotein, which may influence various signaling pathways related to cell growth and apoptosis .

- Antimicrobial Properties : Studies have shown that this compound derivatives exhibit antibacterial activity primarily against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans.

Biosynthesis of this compound

The biosynthetic pathways for this compound have been elucidated through genome mining techniques. Key findings include:

- Gene Clusters : The identification of specific biosynthetic gene clusters (BGCs) responsible for the synthesis of this compound-containing compounds across various bacterial species, including Streptomyces and Xenorhabdus .

- Enzymatic Pathways : The discovery of enzymes such as acyl AMP-ligase that play critical roles in the cyclization steps necessary for this compound formation .

1. Anticancer Activity

Research on derivatives of this compound has demonstrated selective toxicity towards cancer cells while sparing normal cells. A study involving 41 derivatives indicated that many exhibited lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents .

2. Antimicrobial Activity

A series of studies evaluated the antibacterial efficacy of this compound derivatives against various bacterial strains. Notably, metal complexes of benzoxazole derivatives showed enhanced antibacterial activity compared to their parent ligands. For instance, Zn(II) and Cu(II) complexes demonstrated significant activity against Staphylococcus aureus, including multidrug-resistant strains .

Data Summary

Eigenschaften

IUPAC Name |

7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-5-10(13)12-9-7(11(14)15)3-6(16-2)4-8(9)17-5/h3-4H,1H2,2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZXOXPPCUXFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147410 | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105897-30-1 | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105897-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105897301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.